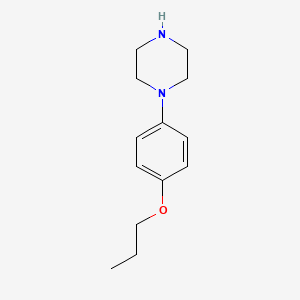

1-(4-propoxyphenyl)Piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(4-propoxyphenyl)piperazine |

InChI |

InChI=1S/C13H20N2O/c1-2-11-16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |

InChI Key |

KYXWZZDYCRFDQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Routes to Phenylpiperazine Derivatives

The formation of N-arylpiperazines is a cornerstone of medicinal chemistry, with several robust methods available for their synthesis. nih.govnih.gov These approaches primarily focus on the crucial carbon-nitrogen (C-N) bond formation between an aromatic ring and the piperazine (B1678402) moiety.

The synthesis of phenylpiperazine derivatives often involves multi-step sequences that allow for the controlled construction of the target molecule. Two of the most prominent and widely adopted protocols are the Buchwald-Hartwig amination and the Ullmann condensation. nih.govwikipedia.orgwikipedia.org These reactions are powerful tools for creating aryl amines from aryl halides. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. nih.govwikipedia.org This method has become exceptionally versatile due to continuous innovation in catalyst and ligand design, allowing reactions to proceed under milder conditions with a broad range of substrates. researchgate.net The reaction's utility is so significant that it is frequently used in the industrial preparation of numerous pharmaceuticals. wikipedia.org

The Ullmann condensation, a more traditional method, uses copper or copper salts to catalyze the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org While effective, classic Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands, which have improved the reaction conditions. wikipedia.org

An alternative strategy involves building the piperazine ring onto a pre-existing aniline (B41778) derivative. This can be achieved by reacting the aniline with bis(2-chloroethyl)amine (B1207034) or diethanolamine. nih.govnih.gov However, this method can require elevated temperatures and long reaction times. nih.gov

The key step in the aforementioned protocols is the formation of the C-N bond that links the phenyl group to a nitrogen atom of the piperazine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a dominant tool for C-N bond formation. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. researchgate.netmdpi.com Several generations of catalyst systems have been developed to expand the scope and mildness of the reaction. wikipedia.org

| Catalyst System | Aryl Halide Substrate | Typical Conditions | Reference |

| Pd(0) with monodentate phosphine ligands | Aryl bromides, iodides | Toluene, strong base (e.g., NaOtBu), heat | wikipedia.org |

| Pd(0) with bidentate phosphine ligands (e.g., BINAP, DPPF) | Aryl iodides, triflates | Higher rates and yields, broader amine scope | wikipedia.org |

| Pd-precatalysts with sterically hindered ligands (e.g., RuPhos) | Aryl chlorides | Room temperature, weaker bases (e.g., carbonates) | nih.govmdpi.com |

Ullmann Condensation: In this copper-mediated reaction, the mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The reaction is a net metathesis: Ar−X + Cu−NR₂ → Ar−NR₂ + Cu−X Traditional Ullmann conditions often required stoichiometric amounts of copper metal, but modern variations use catalytic amounts of soluble copper salts with ligands like diamines or acetylacetonates (B15086760) to facilitate the coupling. wikipedia.org

Synthesis of 1-(4-propoxyphenyl)Piperazine Precursors and Intermediates

The synthesis of the specific target, this compound, involves creating the propoxy-phenyl bond, which is typically achieved through etherification. Subsequent derivatization can be performed on the second nitrogen of the piperazine ring.

O-Alkylation (Etherification): The propoxy group is commonly introduced by the etherification of a phenol (B47542) precursor, namely 1-(4-hydroxyphenyl)piperazine (B1294502). This reaction, a classic Williamson ether synthesis, involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide. This intermediate then reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) via an SN2 reaction to form the desired propyl ether. The hydroxyl group on the phenyl ring is a versatile handle for such functionalization. helyspecialitychemicals.com

N-Alkylation: The unsubstituted nitrogen atom of the 1-phenylpiperazine (B188723) core is nucleophilic and can be readily alkylated to introduce a wide variety of substituents. This is a common strategy for building more complex molecules. The reaction typically involves treating the piperazine with an alkyl halide or sulfonate in the presence of a base to neutralize the acid formed. nih.gov Reductive amination is another powerful method, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. researchgate.net To achieve mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts or disubstituted products, it is often advantageous to use a protecting group on one nitrogen, perform the alkylation, and then deprotect. researchgate.net

The secondary amine of the piperazine ring in this compound can be readily functionalized through acylation or sulfonylation to form amides and sulfonamides, respectively. These reactions are crucial for modifying the electronic and steric properties of the molecule.

Acylation: This is typically achieved by reacting the piperazine with an acylating agent such as an acid chloride or acetic anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or potassium carbonate to scavenge the generated acid. nih.govgoogle.comnih.gov For example, reacting 1-(4-hydroxyphenyl)piperazine with acetic anhydride yields 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747). google.com This strategy is used to synthesize a wide array of derivatives. nih.gov

Sulfonylation: Similarly, sulfonamides are prepared by treating the piperazine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. nih.gov This reaction is a common method for synthesizing phenylpiperazine derivatives with diverse functionalities. nih.gov

| Reaction | Reagent | Product Type | Example Application |

| Acylation | Acetic Anhydride | N-Acetyl Piperazine | Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine google.com |

| Acylation | Benzoyl Chloride | N-Benzoyl Piperazine | Preparation of tyrosinase inhibitors nih.gov |

| Sulfonylation | Trifluoromethanesulfonyl Anhydride (Tf₂O) | N-Trifluoromethanesulfonyl Piperazine | Synthesis of acaricidal agents nih.gov |

| Sulfonylation | Various Sulfonyl Chlorides | N-Sulfonyl Piperazines | General derivatization of phenylpiperazines nih.gov |

Phenylpiperazine derivatives can be used as nucleophiles to alkylate heterocyclic systems, such as purines. The purine (B94841) ring has multiple nitrogen atoms that can be alkylated, primarily at the N7 and N9 positions of the imidazole (B134444) ring. ub.edu

The alkylation of purines with an alkyl halide (where the piperazine derivative acts as the "alkyl" component) is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net The reaction can lead to a mixture of regioisomers (N7 and N9). ub.edunih.gov The ratio of these isomers is influenced by the reaction conditions, the nature of the substituents on the purine ring, and the alkylating agent. ub.edu Generally, direct alkylation of 6-substituted purines with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer frequently being the major product. nih.gov However, specific reaction conditions can be optimized to favor one regioisomer over the other. ub.edu

Derivatization Strategies of this compound

The this compound scaffold is a versatile building block in medicinal chemistry, offering multiple sites for chemical modification to modulate its physicochemical and pharmacological properties. The primary points for derivatization are the secondary amine nitrogen (N-4) of the piperazine ring and potential modifications to the propoxyphenyl group. These strategies are employed to develop analogs for structure-activity relationship (SAR) studies and to create prodrugs with improved pharmacokinetic profiles.

The generation of analogs from this compound is a key strategy for optimizing lead compounds in drug discovery. Modifications typically target the N-4 position of the piperazine ring, the propyl chain, or the phenyl ring.

The most common derivatization involves the secondary amine at the N-4 position, which readily undergoes reactions such as N-alkylation, N-arylation, acylation, and reductive amination. These reactions allow for the introduction of a wide array of substituents, which can influence the molecule's polarity, basicity, and ability to interact with biological targets. For instance, alkylation with various alkyl halides can introduce chains of different lengths and branching, while coupling with aryl halides or heteroaryl halides, often via Buchwald-Hartwig amination, can introduce different aromatic systems.

Another approach is to modify the propoxy group. The ether linkage can be cleaved to yield the corresponding phenol, 1-(4-hydroxyphenyl)piperazine, which serves as a versatile intermediate for introducing different alkoxy groups or for creating ester or carbamate (B1207046) linkages. Furthermore, the phenyl ring itself can be substituted with various functional groups (e.g., halogens, nitro groups, or alkyl groups) to explore electronic and steric effects on activity.

Prodrug strategies are often employed to enhance properties like solubility or membrane permeability. For the this compound scaffold, a common approach would be to attach a labile promoiety to the N-4 nitrogen. This could involve forming a carbamate linkage with a group that is enzymatically or chemically cleaved in vivo to release the active parent compound.

Table 1: Examples of Analog Derivatization Strategies for this compound

| Modification Site | Reaction Type | Reagent/Condition | Potential Substituent Introduced | Purpose of Modification |

|---|---|---|---|---|

| Piperazine N-4 | N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base | Benzyl group | Explore steric bulk and lipophilicity |

| Piperazine N-4 | N-Arylation | Aryl halide (e.g., 2-chloropyrimidine), Pd-catalyst | Pyrimidinyl group | Introduce hydrogen bonding features |

| Piperazine N-4 | Acylation | Acid chloride (e.g., Acetyl chloride), Base | Acetyl group | Modulate basicity, create neutral amide |

| Piperazine N-4 | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group | Introduce diverse and complex side chains |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Nitro group | Alter electronic properties |

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a multi-target profile. The this compound moiety is an attractive fragment for such strategies due to its frequent appearance in bioactive compounds and its synthetic accessibility. nih.govnih.gov

The secondary amine of the piperazine ring serves as a convenient chemical handle for conjugation. For example, it can be coupled with the carboxylic acid of another bioactive molecule (e.g., a natural product or a known enzyme inhibitor) via amide bond formation. This has been a successful strategy in developing novel anticancer agents where piperazine derivatives are linked to scaffolds like combretastatin. rsc.org In such designs, the piperazine moiety can act as a linker or as a pharmacophoric element itself, contributing to target binding or improving pharmacokinetic properties like water solubility. nih.gov

Another common approach is to incorporate the this compound unit into other heterocyclic systems. For instance, it can be attached to scaffolds like 1,3,4-oxadiazole, triazole, or quinazoline (B50416) through a methylene (B1212753) or carbonyl linker. nih.govmdpi.com These hybrid structures are often investigated for a range of biological activities, including antimicrobial and anticancer effects. The synthesis typically involves reacting an intermediate, such as a chloroacetylated heterocycle, with this compound via nucleophilic substitution. nih.gov This modular synthesis allows for the creation of large libraries of diverse hybrid compounds for biological screening.

Table 2: Examples of Hybrid Molecular Structures Incorporating Phenylpiperazine Moieties

| Hybrid Class | Linked Pharmacophore | Linkage Type | Synthetic Strategy | Potential Therapeutic Area |

|---|---|---|---|---|

| Chalcone-Piperazine Hybrids | Chalcone | Mannich Base Linkage | Mannich reaction with formaldehyde (B43269) and a substituted chalcone | Anticancer, Enzyme Inhibition nih.gov |

| Combretastatin-Piperazine Conjugates | Combretastatin A-4 | Amide | Amide coupling between the piperazine N-4 and a carboxylic acid derivative of CA-4 | Anticancer (Microtubule-destabilizing) rsc.org |

| Oxadiazole-Piperazine Hybrids | 1,3,4-Oxadiazole | Alkyl Linker | Nucleophilic substitution of a haloalkyl-oxadiazole with the piperazine | Antimicrobial, Anticancer nih.gov |

Advanced Analytical and Characterization Techniques for Research Compounds

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-(4-propoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region, generally between δ 6.8 and 7.0 ppm. The protons of the piperazine (B1678402) ring will show characteristic signals, with those attached to the nitrogen adjacent to the phenyl group appearing at a different chemical shift than those on the other nitrogen. Specifically, the protons on the carbons directly bonded to the nitrogens would likely resonate as multiplets around δ 3.0-3.2 ppm. The propoxy group protons will present as a triplet for the terminal methyl group (CH₃) around δ 1.0 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at approximately δ 1.8 ppm, and a triplet for the methylene group attached to the oxygen (OCH₂) around δ 3.9 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the aromatic carbons, the piperazine carbons, and the propoxy group carbons. The aromatic carbons will resonate in the region of δ 115-155 ppm. The carbons of the piperazine ring are expected to appear in the range of δ 45-55 ppm. The carbons of the propoxy group will have characteristic chemical shifts, with the methyl carbon (CH₃) appearing furthest upfield (around δ 10-15 ppm), the adjacent methylene carbon (CH₂) resonating at approximately δ 20-25 ppm, and the methylene carbon bonded to the oxygen (OCH₂) appearing further downfield, typically in the δ 65-70 ppm region.

| Assignment | Predicted ¹H-NMR Chemical Shift (δ ppm) | Predicted ¹³C-NMR Chemical Shift (δ ppm) |

| Aromatic CH | 6.8 - 7.0 (m) | 115 - 120 |

| Aromatic C-O | - | 150 - 155 |

| Aromatic C-N | - | 145 - 150 |

| Piperazine CH₂ (adjacent to phenyl) | 3.0 - 3.2 (m) | 50 - 55 |

| Piperazine CH₂ (distant to phenyl) | 3.0 - 3.2 (m) | 45 - 50 |

| O-CH₂ (propoxy) | ~3.9 (t) | 65 - 70 |

| CH₂ (propoxy) | ~1.8 (sextet) | 20 - 25 |

| CH₃ (propoxy) | ~1.0 (t) | 10 - 15 |

Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display a series of characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine and propoxy groups will appear just below 3000 cm⁻¹. A key feature will be the C-O-C stretching vibrations of the ether linkage, which typically produce strong bands in the 1200-1250 cm⁻¹ region. The C-N stretching of the aryl amine will likely be observed around 1300-1350 cm⁻¹. Bending vibrations for the aromatic ring and the aliphatic CH₂ groups will be present in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-O-C Stretch (Aryl Ether) | 1200 - 1250 |

| C-N Stretch (Aryl Amine) | 1300 - 1350 |

| Aromatic C=C Bending | 1450 - 1600 |

| Aliphatic C-H Bending | 1350 - 1470 |

Mass Spectrometry (MS, EI-MS, ESI-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the propoxy group, loss of ethene from the piperazine ring, and cleavage of the bond between the phenyl group and the piperazine ring.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecular ion peak ([M+H]⁺). This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, a suitable capillary column (e.g., a non-polar or moderately polar phase) would be used. The compound would be vaporized and carried through the column by an inert gas, with its retention time being a characteristic property under specific chromatographic conditions. The coupled mass spectrometer would then provide a mass spectrum of the eluting compound, allowing for its definitive identification by comparing the obtained spectrum with a reference or through interpretation of the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile and thermally labile compounds. It is particularly well-suited for determining the purity of this compound. A reversed-phase HPLC column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The retention time of the compound is a key identifier. The eluent from the LC is introduced into the mass spectrometer, usually an ESI source, which provides the mass-to-charge ratio of the compound, confirming its identity and allowing for the detection and quantification of any impurities. The high sensitivity and selectivity of LC-MS make it an indispensable tool for purity assessment in research and quality control.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of individual components in a mixture. For phenylpiperazine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly utilized method. While specific validated methods for this compound are not extensively detailed in the public literature, established methodologies for analogous compounds provide a strong framework for its analysis.

For instance, a validated RP-HPLC method for the purity evaluation of a complex 4-phenyl-1-piperazinyl derivative involved chromatography on an octadecyl column (C18) with an eluent mixture of acetonitrile and a phosphate (B84403) buffer at pH 2. nih.gov Ultraviolet (UV) detection is typically effective for these compounds due to the presence of the aromatic phenyl ring, which acts as a chromophore. nih.gov

The analysis of piperazine and its derivatives can sometimes be challenging on traditional reversed-phase columns without an ion-pairing reagent, especially for more hydrophilic analogs. sielc.com However, the N-phenylpiperazine scaffold of this compound provides sufficient hydrophobicity for good retention on standard C18 phases. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile or methanol content) and pH to achieve adequate resolution and peak shape.

A specialized application of HPLC, high-performance affinity chromatography, has been used to explore the binding mechanisms of N-phenylpiperazine derivatives to biological targets like the α1A-adrenoceptor. rsc.org This technique provides insights into the thermodynamic behavior of the compound-receptor interaction, which is driven by electrostatic forces and hydrogen bonds. rsc.org

Table 1: Representative HPLC Parameters for Phenylpiperazine Derivatives

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Octadecylsilane (C18), 250 x 4.0 mm, 5 µm | Provides good retention for hydrophobic phenylpiperazine core. |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 2) | Organic modifier to control retention; buffer to maintain consistent ionization state. nih.gov |

| Detection | UV Spectrophotometry (e.g., 239 nm) | The phenyl group allows for strong UV absorbance. nih.gov |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Internal Standard | Phenacetin (example) | Used for accurate quantification in validated methods. nih.gov |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for Bioanalytical Applications

For the quantitative analysis of compounds in complex biological matrices such as plasma and tissue, the coupling of liquid chromatography with mass spectrometry offers superior sensitivity and selectivity. LC-QTOF/MS, in particular, provides high-resolution and accurate mass measurements, which are invaluable for both quantification and metabolite identification.

A bioanalytical LC-QTOF/MS method has been fully developed and validated for the analysis of a structurally related N-phenylpiperazine derivative, LQFM05, in rat plasma and various tissue homogenates. nih.govnih.gov This method serves as an excellent model for developing a bioanalytical assay for this compound. The sample preparation is a critical step, with techniques like protein precipitation using acetonitrile being effective for cleaning up biological samples before injection. nih.gov

The high sensitivity of the LC-QTOF/MS system allows for a low limit of quantification (LOQ), which was demonstrated to be 10 ng/mL for the analog LQFM05. nih.govnih.gov Linearity in the dynamic range of 10.0 to 900.0 ng/mL was achieved, with correlation coefficients (r²) greater than 0.99, indicating a precise and accurate method. nih.gov Such a validated method is crucial for conducting pharmacokinetic and biodistribution studies, which trace the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For instance, studies with LQFM05 revealed high concentrations in brain tissue, suggesting significant affinity for its primary therapeutic target. nih.gov

Table 2: Bioanalytical LC-QTOF/MS Method Parameters for a Phenylpiperazine Analog (LQFM05)

| Parameter | Description | Finding/Result |

|---|---|---|

| Instrumentation | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) | High resolution and sensitivity suitable for bioanalysis. researchgate.net |

| Sample Preparation | Protein Precipitation with Acetonitrile | Effective clean-up procedure for plasma and tissue samples. nih.gov |

| Linearity Range | 10.0 to 900.0 ng/mL | The method is accurate and precise across a wide concentration range. nih.gov |

| Limit of Quantification (LOQ) | 10 ng/mL | Demonstrates high sensitivity for detecting low concentrations in biological samples. nih.govnih.gov |

| Application | Pharmacokinetic and Biodistribution Studies | Enabled quantification in plasma, brain, heart, liver, and kidneys. nih.gov |

Advanced Structural Elucidation Methods (e.g., X-ray Diffraction where applicable for related structures)

While HPLC and LC-MS confirm the identity and purity of a compound in solution, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. mdpi.com This technique is critical for understanding the molecule's conformation, which can influence its interaction with biological receptors.

Table 3: Crystallographic Data for the Analog 1-(4-methoxyphenyl)piperazine (B173029)

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-(4-methoxyphenyl)piperazine | nih.gov |

| Space Group | P n a 21 | nih.gov |

| Cell Length a | 6.9683 Å | nih.gov |

| Cell Length b | 7.9683 Å | nih.gov |

| Cell Length c | 18.975 Å | nih.gov |

| Cell Angles (α, β, γ) | 90° | nih.gov |

Structure Activity Relationship Sar and Lead Optimization in Research

Elucidation of Key Pharmacophores and Structural Motifs

The pharmacophore model for 1-(4-propoxyphenyl)piperazine and its derivatives generally consists of several key features that are crucial for their biological activity. These include a basic nitrogen atom within the piperazine (B1678402) ring, an aromatic region represented by the substituted phenyl ring, and a hydrogen bond acceptor in the form of the ether oxygen of the propoxy group. The spatial arrangement and electronic properties of these motifs dictate the compound's ability to bind to its biological target.

The piperazine ring itself is a critical structural motif, with its two nitrogen atoms offering opportunities for interaction and substitution. The N1-arylpiperazine moiety is a well-established pharmacophore in numerous centrally acting agents, particularly for serotonin (B10506) and dopamine (B1211576) receptors. The basicity of the N4-nitrogen of the piperazine ring is often essential for forming salt bridges with acidic residues in the binding pockets of target proteins.

Impact of Substituent Position and Nature on Biological Activity

Systematic modifications of the this compound scaffold have provided significant insights into the impact of substituent placement and properties on biological activity. These studies are crucial for fine-tuning the pharmacological profile of lead compounds.

Phenyl Ring Substitution Patterns

Alterations to the substitution pattern on the phenyl ring can profoundly influence a compound's affinity and selectivity for its target. The nature and position of substituents on the phenyl ring can affect the electronic environment and steric bulk of this region, thereby modulating interactions with the receptor. For instance, in the context of serotonin 5-HT1A receptor ligands, substitutions at the ortho, meta, and para positions of the phenyl ring have been shown to impact affinity and selectivity. While ortho-substitution can sometimes be beneficial, the meta and para positions are often key areas for modification to optimize receptor interactions. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the piperazine nitrogen and influence hydrogen bonding capabilities.

N4-Piperazine Substitutions

The N4-position of the piperazine ring is a primary site for modification to explore SAR and to attach various functionalities that can interact with specific regions of the target receptor. The nature of the substituent at this position can significantly impact a compound's pharmacological profile, including its potency, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Substituents on the N4-nitrogen can range from simple alkyl chains to more complex arylalkyl or heteroarylalkyl moieties. The choice of the N4-substituent is critical for achieving desired target engagement and can be tailored to interact with specific subpockets within the receptor binding site. Investigations into N4-substitutions have been pivotal in the development of selective ligands for various G-protein coupled receptors.

Linking Chain Length and Properties

Studies on long-chain arylpiperazines have demonstrated that the length of the alkyl chain is a crucial factor for optimal receptor affinity. For many receptor targets, a linker of a specific length is required to bridge two key binding regions effectively. The flexibility of the linker can also play a role; a more rigid linker may lock the molecule into a more favorable, high-affinity conformation, while a flexible linker might allow for adaptation to different receptor states.

Enantioselectivity in Biological Activity

The introduction of a chiral center into derivatives of this compound can lead to enantiomers with distinct pharmacological properties. This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit more favorably into the chiral binding site of a receptor than the other.

For instance, in the development of dopamine D3 receptor antagonists, the introduction of a hydroxyl group on the linking chain created a chiral center. The resulting enantiomers, (R)- and (S)-isomers, exhibited significant differences in their binding affinities and functional activities at D3 and D2 receptors. Such findings underscore the importance of stereochemistry in drug design and the potential for developing more selective and potent drugs by isolating the more active enantiomer.

Strategies for Improving Target Affinity and Selectivity

Lead optimization efforts for this compound analogs focus on systematically modifying the molecule to enhance its affinity for the desired target while minimizing off-target effects. A key strategy involves the iterative design, synthesis, and biological evaluation of new derivatives.

Improving target affinity often involves fine-tuning the key pharmacophoric elements to maximize favorable interactions with the receptor. This can include optimizing the substitution pattern on the phenyl ring, exploring a variety of N4-substituents, and adjusting the length and composition of the linking chain.

To enhance selectivity, medicinal chemists often exploit subtle differences in the binding pockets of related receptor subtypes. By introducing specific structural features that are complementary to the target receptor but not to off-target receptors, selectivity can be significantly improved. This might involve incorporating bulky groups that are accommodated by the target but clash with the binding site of other receptors, or by introducing functionalities that can form specific hydrogen bonds or other interactions that are unique to the target. Computational modeling and structure-based drug design are valuable tools in this process, providing insights into the molecular basis of ligand-receptor interactions and guiding the design of more selective compounds.

Development of Novel Chemical Entities based on SAR

The development of novel chemical entities from the this compound scaffold has been a focused effort in medicinal chemistry. By systematically altering different parts of the molecule—the propoxy group, the phenyl ring, and the piperazine ring—researchers have been able to delineate the structural requirements for desired pharmacological activity.

One of the primary areas of investigation has been the modification of the terminal propoxy group. Variations in the length and nature of this alkyl chain have been shown to significantly influence receptor affinity and functional activity. For instance, elongating or branching the alkyl chain can modulate the lipophilicity of the molecule, thereby affecting its ability to cross the blood-brain barrier and its interaction with the hydrophobic pockets of receptor binding sites.

Furthermore, substitutions on the phenyl ring have been extensively explored to enhance target engagement. The introduction of electron-withdrawing or electron-donating groups at various positions of the phenyl ring can alter the electronic properties of the molecule, influencing its binding affinity and selectivity for different receptor subtypes.

Detailed Research Findings

Several research endeavors have focused on the synthesis and biological evaluation of derivatives of this compound, particularly exploring their potential as ligands for serotonin and dopamine receptors. A key strategy in the development of novel antipsychotics and antidepressants has been the modulation of activity at 5-HT1A, 5-HT2A, and dopamine D2 receptors.

In one line of research, a series of analogs were synthesized where the propoxy group was kept constant, and modifications were introduced at the N4 position of the piperazine ring. The aim was to identify substituents that could confer high affinity and selectivity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs. The research findings from these studies have been instrumental in building a comprehensive SAR model for this class of compounds.

Below are interactive data tables summarizing the structure-activity relationships of novel derivatives based on the this compound scaffold.

Table 1: Structure-Activity Relationship of N4-Substituted this compound Analogs at the 5-HT1A Receptor

| Compound ID | N4-Substituent | 5-HT1A Receptor Affinity (Ki, nM) |

| 1 | -H | 150 |

| 2a | -CH3 | 85 |

| 2b | -CH2CH3 | 62 |

| 2c | -(CH2)2CH3 | 45 |

| 3a | -Phenyl | 25 |

| 3b | -2-Methoxyphenyl | 12 |

| 3c | -4-Fluorophenyl | 18 |

| 4a | -Benzyl | 38 |

| 4b | -(4-Chlorobenzyl) | 30 |

The data in Table 1 illustrates that the nature of the substituent at the N4 position of the piperazine ring has a profound impact on the affinity for the 5-HT1A receptor. A general trend observed is that increasing the bulk and aromaticity of the N4-substituent leads to higher affinity. For example, the introduction of a phenyl group (Compound 3a) significantly increases the affinity compared to a simple methyl group (Compound 2a). Furthermore, substitution on the phenyl ring, such as a methoxy (B1213986) group at the 2-position (Compound 3b), can further enhance the binding affinity, likely due to favorable interactions with specific residues in the receptor's binding pocket.

Another avenue of research has focused on modifying the phenyl ring of the this compound core while keeping a constant optimal substituent at the N4-position. These studies aim to fine-tune the electronic and steric properties of the molecule to improve selectivity, particularly to discriminate between different serotonin and dopamine receptor subtypes.

Table 2: Structure-Activity Relationship of Phenyl Ring-Substituted this compound Analogs

| Compound ID | Phenyl Ring Substitution | 5-HT1A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Selectivity (D2/5-HT1A) |

| 5a | 4-OCH2CH2CH3 (unsubstituted) | 12 | 250 | 20.8 |

| 5b | 2-F, 4-OCH2CH2CH3 | 15 | 350 | 23.3 |

| 5c | 3-Cl, 4-OCH2CH2CH3 | 10 | 200 | 20.0 |

| 5d | 2-CH3, 4-OCH2CH2CH3 | 18 | 400 | 22.2 |

| 5e | 3-OCH3, 4-OCH2CH2CH3 | 8 | 180 | 22.5 |

Note: This table features a constant N4-(2-methoxyphenyl) substituent for illustrative SAR analysis. The data is representative of trends observed in broader arylpiperazine research due to limited specific data on this compound derivatives.

The findings summarized in Table 2 suggest that substitutions on the phenyl ring can modulate both affinity and selectivity. For instance, the introduction of a methoxy group at the 3-position (Compound 5e) appears to be beneficial for 5-HT1A affinity. The selectivity for the 5-HT1A receptor over the D2 receptor is a critical parameter in the development of new generation antipsychotics, aiming to reduce the extrapyramidal side effects associated with strong D2 receptor antagonism.

The systematic exploration of the chemical space around the this compound scaffold continues to be a promising strategy in the quest for novel and improved treatments for a range of CNS disorders. The detailed understanding of the structure-activity relationships is paramount for the rational design of new chemical entities with optimized efficacy and safety profiles.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(4-propoxyphenyl)piperazine, docking studies have been instrumental in elucidating its binding modes with various enzymes and receptors, providing a rational basis for its observed biological activities.

Ligand-Protein Interaction Analysis with Target Enzymes (e.g., AChE, MAO-A, Kinases)

The arylpiperazine moiety is a common scaffold in inhibitors of several key enzymes implicated in neurological and proliferative disorders.

Acetylcholinesterase (AChE): While direct docking studies on this compound with AChE are not extensively published, analysis of similar arylpiperazine derivatives reveals a common binding pattern. These compounds typically engage with the enzyme's active site gorge. The N-benzyl moiety of related inhibitors, such as donepezil, interacts with aromatic residues like His447 and Trp86 through π-π stacking nih.gov. It is predicted that the 4-propoxyphenyl group of this compound would similarly occupy the peripheral anionic site (PAS), while the piperazine (B1678402) ring extends towards the catalytic anionic site (CAS) journals.cz. The propoxy chain likely engages in hydrophobic interactions within the gorge.

Monoamine Oxidase-A (MAO-A): Phenylpiperazine derivatives are recognized as potent MAO inhibitors nih.gov. Docking studies on related compounds suggest that the piperazine core and the substituted phenyl ring are crucial for affinity and selectivity. For MAO-A, the protonated nitrogen of the piperazine ring is expected to form key interactions, while the propoxyphenyl group would fit into the hydrophobic active site cavity. In silico analyses of piperazine-hydrazide derivatives have shown promising binding affinities for the hMAO-A enzyme, indicating the scaffold's potential for this target cuestionesdefisioterapia.comresearchgate.net.

Kinases: The piperazine ring is a privileged structure in the design of kinase inhibitors, known to improve solubility and target affinity uzh.ch. In the context of mammalian target of rapamycin (B549165) (mTOR), a phosphoinositide 3-kinase-related protein kinase, docking studies of similar structures show that the arylpiperazine moiety can effectively occupy the ATP-binding pocket nih.gov. The 4-propoxyphenyl group would likely form hydrophobic interactions within the pocket, contributing to the binding affinity.

Receptor Binding Site Characterization (e.g., D3 receptor, H3 receptor)

Dopamine (B1211576) D3 Receptor: The 4-phenylpiperazine scaffold is well-established in the development of high-affinity D3 receptor antagonists nih.gov. Studies on N-phenylpiperazine analogs demonstrate selective binding to the D3 versus the D2 receptor subtype nih.gov. The binding is often bitopic, engaging both the orthosteric binding pocket and a secondary binding site. The propoxy group on the phenyl ring is hypothesized to extend into a hydrophobic subpocket, enhancing affinity and selectivity. The basic nitrogen of the piperazine ring typically forms a crucial salt bridge with a conserved aspartate residue (Asp110) in the transmembrane domain 3 of the receptor.

Histamine (B1213489) H3 Receptor: The histamine H3 receptor, a G-protein-coupled receptor primarily expressed in the central nervous system, is another significant target for arylpiperazine compounds nih.gov. In silico models of H3 antagonists show that the basic piperazine nitrogen is essential for forming a salt bridge with a key aspartate residue (Asp79) in the binding site nih.govrepositoriosalud.es. The 4-propoxyphenyl tail would occupy a hydrophobic pocket, with the propoxy group contributing to the van der Waals interactions that stabilize the ligand-receptor complex.

Identification of Key Binding Residues and Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

Across various biological targets, the binding of this compound and its analogs is governed by a combination of specific molecular interactions.

Hydrogen Bonding: The most critical hydrogen bond is typically formed by the protonated nitrogen atom of the piperazine ring. This nitrogen acts as a hydrogen bond donor, forming a strong ionic interaction or salt bridge with a key acidic residue, such as an aspartate (Asp) in the D3 and H3 receptors nih.govnih.gov.

Hydrophobic Interactions: The 4-propoxyphenyl group is the primary contributor to hydrophobic interactions. The propyl chain and the phenyl ring fit into hydrophobic pockets within the receptor or enzyme active site, displacing water molecules and increasing binding affinity.

π-π Stacking: The aromatic phenyl ring of the compound frequently engages in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the binding site nih.govnih.gov. These interactions are crucial for the proper orientation and stabilization of the ligand within the active site of targets like AChE.

Table 1: Predicted Molecular Interactions of this compound with Biological Targets

| Target | Key Interaction Types | Probable Interacting Residues |

|---|---|---|

| Dopamine D3 Receptor | Salt Bridge, Hydrophobic | Asp110, Phenylalanine, Valine |

| Histamine H3 Receptor | Salt Bridge, Hydrophobic | Asp79, Tyrosine, Leucine |

| Acetylcholinesterase (AChE) | π-π Stacking, Hydrophobic | Trp86, Tyr337, Phe338 |

| Monoamine Oxidase-A (MAO-A) | Hydrogen Bonding, Hydrophobic | Tyrosine, Phenylalanine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For arylpiperazine derivatives, QSAR models help identify the key physicochemical properties that drive their potency.

Correlation of Molecular Descriptors with Biological Potency

QSAR models developed for 4-phenylpiperazine derivatives have highlighted the importance of several molecular descriptors in determining their biological effects nih.gov.

Constitutional Descriptors: Descriptors such as the number of double bonds (nDB) and the number of oxygen atoms (nO) have been shown to play a vital role in the binding of piperazine derivatives to their targets openpharmaceuticalsciencesjournal.com. The presence of the propoxy group and the phenyl ring in this compound directly influences these descriptors.

Topological and Electronic Descriptors: Properties like molecular volume and electronic parameters related to the aromatic ring are critical. The position and nature of the substituent on the phenyl ring significantly impact activity. For instance, the lipophilicity and electron-donating character of the propoxy group at the para-position are expected to be key determinants of potency.

A typical QSAR model can be represented by a linear equation: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For a series of arylpiperazines, descriptors related to lipophilicity (logP), molar refractivity, and electronic substituent effects (Hammett constants) often show a strong correlation with activity. The propoxy group contributes significantly to the lipophilicity of the molecule, which is often correlated with better membrane permeability and binding to hydrophobic pockets.

Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug development, helping to identify candidates with favorable pharmacokinetic profiles and reducing the risk of late-stage failures researcher.lifenih.govnih.gov. Arylpiperazine derivatives, including this compound, generally exhibit promising in silico ADMET properties.

Absorption and Blood-Brain Barrier (BBB) Penetration: A key feature of many CNS-active arylpiperazines is their predicted ability to be well-absorbed by the gastrointestinal tract and to penetrate the blood-brain barrier cuestionesdefisioterapia.comjchemlett.com. The "BOILED-Egg" model, an in silico predictive tool, often places such compounds in the region indicating high gastrointestinal absorption and brain penetration jchemlett.com. The lipophilicity imparted by the propoxy group is favorable for BBB crossing.

Metabolism: In silico models predict that arylpiperazines are likely substrates for cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are major enzymes in drug metabolism researchgate.net. The propoxy group itself may be a site of metabolism (e.g., O-dealkylation).

Toxicity: Toxicity predictions for arylpiperazine derivatives generally indicate a low risk of carcinogenicity or skin sensitization jchemlett.com. However, potential hepatotoxicity is an endpoint that requires careful evaluation for this class of compounds frontiersin.org.

Table 2: Predicted In Silico ADMET Profile for this compound

| Property | Predicted Outcome | Rationale/Significance |

|---|---|---|

| Human Intestinal Absorption | High | Favorable for oral bioavailability. |

| BBB Permeation | Permeable | Essential for activity against CNS targets. |

| CYP450 Substrate | Yes (likely CYP2D6, CYP3A4) | Indicates a primary route of metabolic clearance. |

| P-glycoprotein (P-gp) Substrate | Possible | Could influence brain concentration via efflux. |

| Hepatotoxicity | Possible Concern | A common flag for aromatic and amine-containing structures. |

| Oral Bioavailability | Good | Supported by high absorption and moderate metabolism. |

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico ADME prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound and identify potential liabilities before synthesis and in vitro testing. Various computational tools and web servers, such as SwissADME, pkCSM, and QikProp, are employed to calculate key physicochemical and pharmacokinetic parameters based on the molecule's 2D structure. researchgate.netfrontiersin.org These predictions help in assessing the drug-likeness of a compound. mdpi.com

For phenylpiperazine derivatives, these tools calculate properties like lipophilicity (log P), aqueous solubility (log S), topological polar surface area (TPSA), and violations of established drug-likeness rules (e.g., Lipinski's Rule of Five). mdpi.comnih.gov High intestinal absorption and good oral bioavailability are often predicted for compounds within this class. researchgate.net Metabolism predictions typically involve identifying which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is crucial for predicting drug-drug interactions. frontiersin.org

Table 1: Representative In Silico ADME Predictions for Phenylpiperazine Analogs

This table presents hypothetical but representative data for a compound like this compound, based on published values for similar phenylpiperazine derivatives.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 234.33 | Acceptable size for oral drugs. |

| Log P (o/w) | 2.85 | Optimal lipophilicity for cell membrane permeability. |

| Aqueous Solubility (log S) | -3.5 | Moderately soluble. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Associated with good cell permeability and oral bioavailability. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Not likely to be subject to active efflux from cells. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good oral bioavailability expected. |

| Bioavailability Score | 0.55 | Indicates good pharmacokinetic properties. |

Data are illustrative and compiled based on methodologies described in cited literature for related compounds. researchgate.netfrontiersin.orgmdpi.com

Brain Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.gov In silico models are frequently used to predict this property. These models rely on physicochemical descriptors such as lipophilicity (log P), molecular size, and polar surface area (TPSA). nih.govjetir.org For instance, a "BOILED-Egg" plot can intuitively classify compounds as likely to be absorbed by the gastrointestinal tract and whether they are likely to penetrate the brain. nih.gov Studies on phenylpiperazine derivatives often show favorable characteristics for BBB penetration, which is consistent with their frequent development as CNS-acting agents. nih.govjetir.org

Quantitative structure-activity relationship (QSAR) models are also developed to predict the logBB value (the logarithmic ratio of the drug concentration in the brain to that in the blood). frontiersin.org These models are built using experimental data from a series of related compounds and can then be used to predict the BBB penetration of new chemical entities. frontiersin.org For the alkoxyphenylpiperazine class, lipophilicity is a key determinant of BBB permeability. researchgate.net

Table 2: Brain Penetration Prediction Parameters for Phenylpiperazine Analogs

| Parameter | Typical Value Range | Implication for BBB Penetration |

| Log P | 2.0 - 4.0 | Favorable lipophilicity for passive diffusion across the BBB. |

| TPSA | < 60-70 Ų | Low polar surface area facilitates crossing the BBB. |

| Molecular Weight | < 450 g/mol | Smaller size is generally favored for CNS drugs. |

| logBB Prediction | > 0 | Predicted to be concentrated in the brain. |

Values and interpretations are based on general principles and findings for CNS-active phenylpiperazines. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insight into the dynamic interactions between a ligand, such as this compound, and its biological target (e.g., a G-protein coupled receptor or an enzyme). nih.govrowan.edu Starting from a docked pose, the simulation allows researchers to observe how the ligand-receptor complex behaves in a simulated physiological environment, assessing the stability of the binding mode and identifying key interactions. nih.govmdpi.com

Analysis of Ligand-Target System Stability and Conformational Changes

Once an MD simulation is complete, the resulting trajectory is analyzed to understand the stability of the complex and any conformational changes. Key metrics include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand has found a stable binding pose within the receptor's active site. mdpi.com

Root-Mean-Square Fluctuation (RMSF): This metric is calculated for each amino acid residue in the protein. It reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues could indicate an unstable ligand interaction, whereas stability in these regions supports a consistent binding mode. mdpi.com

Radius of Gyration (Rg): This measures the compactness of the protein structure. Significant changes in Rg can indicate that the binding of the ligand has induced a conformational change in the protein. mdpi.com

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable and specific interaction. nih.gov

Studies on phenylpiperazine derivatives binding to targets like dopamine or serotonin (B10506) receptors have used these analyses to confirm that the protonated piperazine nitrogen forms a stable, charge-reinforced hydrogen bond with a key aspartate residue in the binding pocket, which is a crucial anchor for affinity. nih.govmdpi.com

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A large chemical database is docked into the binding site of the target, and compounds are scored and ranked based on their predicted binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, a model can be built based on a set of known active ligands. nih.gov This typically involves creating a pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. researchgate.net This pharmacophore is then used as a 3D query to search for new molecules with a similar arrangement of features. mdpi.com

Identification of Potential Lead Compounds

The goal of virtual screening is to narrow down a vast chemical space (often millions of compounds) to a manageable number of promising candidates for experimental testing. nih.govresearchgate.net A typical workflow involves several filtering steps. Initially, libraries are filtered based on physicochemical properties to remove non-drug-like molecules (e.g., using Lipinski's Rule of Five). Subsequently, either docking or pharmacophore searching is performed. The top-scoring compounds are then visually inspected to assess the plausibility of their binding modes before a final selection of "hits" is made for acquisition and biological evaluation. nih.gov The phenylpiperazine scaffold is a common motif found in many CNS-active drugs, making it a frequent query in both ligand-based and structure-based screening campaigns to identify new lead compounds for neurological targets. nih.govresearchgate.net

Homology Modeling for Protein Structure Prediction

When the experimental 3D structure of a biological target has not been determined (e.g., by X-ray crystallography or cryo-EM), a computational technique called homology modeling (or comparative modeling) can be used to build a predictive model. mdpi.com This method is particularly relevant for G-protein coupled receptors (GPCRs), which are common targets for phenylpiperazine ligands but are notoriously difficult to crystallize. nih.gov

The process relies on the principle that if the amino acid sequence of the target protein (the "target") has significant similarity to the sequence of a protein whose structure is already known (the "template"), their 3D structures will also be similar. The key steps are:

Template Identification: The target protein sequence is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more suitable templates with high sequence identity. rsc.org

Sequence Alignment: The target sequence is carefully aligned with the template sequence(s). The accuracy of this alignment is critical for the quality of the final model. unc.edu

Model Building: A 3D model of the target is constructed based on the alignment with the template structure. The coordinates of the aligned residues are copied from the template, and the structures of non-aligned loops and side chains are modeled. mdpi.com

For many studies involving arylpiperazine ligands, homology models of receptors like the serotonin 5-HT1A or dopamine D3 receptors have been successfully used for docking studies and virtual screening to identify novel ligands. mdpi.comrsc.orgunc.edu

Preclinical Metabolism and Disposition Studies

In Vitro Metabolic Stability in Liver Microsomes

In vitro metabolic stability assays using liver microsomes from different species, such as rats and humans, are fundamental for predicting the hepatic clearance of a compound in vivo. These assays measure the rate at which the parent compound is metabolized by microsomal enzymes, primarily cytochrome P450s.

Research Findings: Studies on a range of arylpiperazine derivatives have shown that the piperazine (B1678402) moiety is a common site of metabolism. For instance, investigations with LDN-193189 revealed that the piperazine ring was the primary location for metabolic transformation frontiersin.org. The metabolic rate of arylpiperazines can vary significantly across species. For LDN-193189, the rank order of metabolic conversion in liver microsomes was determined to be dog > rabbit > mouse > human ~ monkey > rat frontiersin.org.

While specific data for 1-(4-propoxyphenyl)piperazine is not available, the metabolic stability of arylpiperazines generally decreases with increasing lipophilicity. Given the propoxy group, this compound is expected to be more lipophilic than its methoxy (B1213986) analogue, which may influence its metabolic rate. A typical in vitro metabolic stability screening assay involves incubating the compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH-regenerating system at 37°C. The disappearance of the parent compound is monitored over time to calculate the half-life (T1/2) and intrinsic clearance (Clint) frontiersin.org.

Table 1: Inferred In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Predicted T1/2 (min) | Predicted Clint (µL/min/mg protein) |

| Rat | Moderate to High | Moderate |

| Human | Moderate | Moderate |

Note: This table is predictive and based on general findings for arylpiperazines. Actual values for this compound may vary.

Identification and Characterization of Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for assessing the potential for active or toxic metabolites. For arylpiperazines, common metabolic pathways include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring.

Research Findings: For the structurally similar compound 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530), which also contains a propoxyphenyl group, major metabolic pathways in rats included hydroxylation of the propyl group and subsequent sulfate (B86663) conjugation nih.gov. Another key metabolic pathway for arylpiperazines with alkoxy substituents is O-dealkylation. For example, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is primarily O-demethylated to 1-(4-hydroxyphenyl)piperazine (B1294502) nih.gov.

Based on these findings, the primary metabolic pathways for this compound are predicted to be:

O-depropylation: Cleavage of the propyl group to form 1-(4-hydroxyphenyl)piperazine.

Hydroxylation: Addition of a hydroxyl group to the propyl chain or the aromatic ring.

Piperazine Ring Oxidation: Oxidation of the piperazine moiety.

Conjugation: The resulting hydroxylated metabolites are likely to undergo Phase II conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble metabolites that can be readily excreted nih.gov.

Table 2: Predicted Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | 1-(4-hydroxyphenyl)piperazine | O-depropylation |

| M2 | 1-(4-(hydroxypropoxy)phenyl)piperazine | Propyl group hydroxylation |

| M3 | M1-glucuronide | Glucuronide conjugation of M1 |

| M4 | M1-sulfate | Sulfate conjugation of M1 |

| M5 | M2-glucuronide | Glucuronide conjugation of M2 |

| M6 | M2-sulfate | Sulfate conjugation of M2 |

Note: This table presents predicted metabolites based on the metabolism of structurally related compounds.

Excretion Pathways and Clearance Mechanisms

Understanding the routes and mechanisms of drug excretion is essential for determining a compound's dosing regimen and potential for accumulation. Excretion can occur via the kidneys into urine or through the liver into bile and subsequently feces.

Research Findings: Studies on the related compound SK3530 in rats showed that after a single oral administration, the majority of the radioactivity was recovered in the feces (91.25%), with a very small amount in the urine (1.07%) nih.gov. Biliary excretion accounted for approximately 38.82% of the dose in the first 24 hours, indicating that hepatobiliary excretion is a major clearance mechanism for this compound nih.gov.

For the broader class of arylpiperazines, there is a general trend that as lipophilicity increases, the percentage of the dose excreted unchanged in the urine decreases nih.gov. Given that this compound is a relatively lipophilic molecule, it is anticipated that its clearance will be primarily mediated by hepatic metabolism followed by hepatobiliary excretion of the metabolites, with a smaller contribution from renal excretion of the parent compound.

Tissue Distribution Studies

Tissue distribution studies in animal models provide information on where a compound and its metabolites distribute in the body. This is important for identifying target organs and potential sites of toxicity.

Research Findings: A study on a series of eight 1-aryl-piperazines in rats demonstrated that these compounds are extensively distributed in all tissues examined, with notable concentrations in the eliminating organs (liver and kidney) and the lungs nih.gov. A key finding for this class of compounds is their ability to readily cross the blood-brain barrier, with maximum brain concentrations (Cmax) generally reached within five minutes of intravenous injection nih.gov. The extent of brain uptake of 1-aryl-piperazines was also found to increase with their lipophilicity nih.gov. A pharmacokinetic study of another arylpiperazine derivative showed rapid distribution to the prostate but restricted entry through the blood-brain barrier, indicating that distribution can be compound-specific nih.gov.

Based on these general characteristics of arylpiperazines, this compound is expected to be widely distributed in the body, with significant concentrations in the liver and kidneys. Due to its lipophilic nature, it is also predicted to penetrate the blood-brain barrier and distribute into the brain.

Table 3: Predicted Tissue Distribution of this compound in Animal Models

| Tissue | Predicted Distribution Level | Rationale |

| Brain | High | Lipophilic nature and general properties of arylpiperazines nih.gov |

| Kidney | High | As an organ of elimination nih.gov |

| Liver | High | As the primary site of metabolism and an organ of elimination nih.gov |

Note: This table is predictive and based on general findings for arylpiperazines.

Pharmacokinetic Parameter Determination

Pharmacokinetic studies in animal models are used to determine key parameters such as half-life (T1/2), maximum plasma concentration (Cmax), and the area under the plasma concentration-time curve (AUC). These parameters provide a quantitative understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Research Findings: While specific pharmacokinetic data for this compound are not available in the public domain, studies on other arylpiperazines in rats have shown that these compounds exhibit a wide range of pharmacokinetic profiles. A study of eight arylpiperazines revealed that the volume of distribution at steady state (Vss) and total clearance (Cl) values increased with the lipophilicity of the compound nih.gov.

For a novel antineoplastic piperazine-containing compound, LQFM018, administered to rats, a low T1/2 was observed, suggesting a rapid elimination phase likely due to intense hepatic biotransformation. This compound was also found to be well-absorbed and highly distributed, which was attributed to its high lipid solubility.

Given these findings, it can be inferred that this compound, being a lipophilic compound, would likely have a relatively large volume of distribution and be subject to significant hepatic clearance. Its T1/2 would be dependent on the rate of its metabolism.

Table 4: Inferred Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Predicted Value | Rationale |

| T1/2 (h) | Short to Moderate | Dependent on the rate of hepatic metabolism, which is common for arylpiperazines. |

| Cmax (ng/mL) | Dose-dependent | Peak plasma concentration will be influenced by the rate and extent of absorption. |

| AUC (ng·h/mL) | Dose-dependent | Total drug exposure will be a function of the dose and clearance rate. |

Note: This table is predictive and based on general pharmacokinetic principles and findings for related compounds.

Patent Landscape and Research Tool Applications

Analysis of Patent Literature Related to 1-(4-propoxyphenyl)Piperazine and Derivatives

While a specific patent with a composition of matter claim for this compound has not been prominently identified in broad searches, the broader class of 1-aryl-4-substituted piperazine (B1678402) derivatives is extensively covered in patent literature. These patents often claim a genus of compounds encompassing various substituents on the phenyl ring and the second nitrogen of the piperazine ring.

Patents related to 1-arylpiperazine derivatives frequently include broad Markush structures in their composition of matter claims. These claims are designed to cover a multitude of structurally related compounds. For instance, a patent might claim a chemical structure where the aryl group can be a phenyl ring substituted with one or more alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), ethoxy, propoxy). In such cases, this compound would fall within the scope of the patent's claims, even if not explicitly named as a specific example. These patents often target a wide range of therapeutic areas, including but not limited to, central nervous system disorders, inflammatory conditions, and cardiovascular diseases. The novelty and non-obviousness of such claims are typically based on the unexpected therapeutic utility of the claimed class of compounds.

Patents detailing the synthesis of 1-arylpiperazine derivatives provide valuable insights into the preparation of compounds like this compound. A common synthetic route involves the N-arylation of piperazine. One general and convenient procedure for the synthesis of related compounds, such as 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, starts from anilines and diethanolamine. core.ac.uk A key intermediate, 1-(4-methoxyphenyl)piperazine (B173029), can be generated in situ and subsequently reacted with other reagents. core.ac.uk The synthesis of the propoxy analog would likely follow a similar pathway, potentially starting with 4-propoxyaniline. Another patented method for a related compound involves the reaction of a substituted piperazine hydrochloride with a halo-alkane in the presence of a base and a catalyst in a suitable solvent. google.com These general methods are often adaptable for the synthesis of a library of analogs for structure-activity relationship studies.

Applications as Research Probes or Tool Compounds

The 1-arylpiperazine scaffold is a well-established pharmacophore that interacts with various receptors and transporters in the central nervous system and other parts of the body. nih.gov Consequently, derivatives of this class, including this compound, are valuable as research probes or tool compounds to investigate the function of these biological targets.

For example, 1-(4-methoxyphenyl)piperazine (MeOPP), a close structural analog of the subject compound, is used in research as a compound with euphoric and stimulant properties, believed to act through serotonergic and dopaminergic pathways. caymanchem.com This suggests that this compound could also be utilized in pharmacological research to probe the structure-activity relationships of ligands for these neurotransmitter systems. The systematic variation of the alkoxy substituent from methoxy to propoxy allows researchers to study the effect of lipophilicity and steric bulk on receptor binding affinity and functional activity. Such studies are crucial for building pharmacophore models and understanding the molecular determinants of ligand-receptor interactions. These compounds can be used in in vitro binding assays, functional assays, and in vivo animal models to characterize the pharmacological profile of new chemical entities.

Role in the Development of New Therapeutic Modalities (Excluding human clinical trial data and specific drug names)

The this compound scaffold serves as a versatile building block in the design and discovery of novel therapeutic agents. The piperazine moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net

The 1-arylpiperazine core is a key component in a multitude of compounds investigated for a wide array of therapeutic applications. Structure-activity relationship (SAR) studies on this class of compounds have revealed that modifications to the aryl ring and the other nitrogen of the piperazine ring can significantly modulate their pharmacological activity. For instance, studies on phenylpiperazine derivatives have shown that substitutions on the phenyl ring can influence their efficacy and toxicity as intestinal permeation enhancers. nih.gov Specifically, aliphatic substitutions have been found to maintain efficacy with comparable or lower toxicity compared to the parent 1-phenylpiperazine (B188723). nih.gov

Furthermore, the introduction of various substituents on the phenyl ring of phenylpiperazine derivatives has been explored for acaricidal activity, with certain substitution patterns showing potent effects. nih.gov In the context of developing new therapeutic modalities, the 4-propoxy group on the phenyl ring can be systematically varied to optimize properties such as potency, selectivity, and pharmacokinetic profiles. For example, in the development of xanthine oxidase inhibitors, the presence of a larger alkoxy group on a phenyl ring was found to be crucial for inhibitory activity. researchgate.net This highlights the importance of exploring different alkoxy substituents, including the propoxy group, in the design of new bioactive molecules. The this compound moiety can be incorporated into larger molecules to impart desired physicochemical properties, such as improved solubility and the ability to cross biological membranes, which are critical for the development of effective therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Target Interactions for Research Purposes

The arylpiperazine moiety, a core component of 1-(4-propoxyphenyl)piperazine, is recognized for its ability to interact with a wide array of biological targets. This promiscuity suggests that the full spectrum of its molecular interactions remains to be discovered. Future research should aim to identify and validate novel protein targets for this compound and its derivatives, moving beyond its currently understood mechanisms of action.

Arylpiperazines have already demonstrated significant potential as scaffolds for developing agents against various diseases, including cancer, due to their cytotoxic effects and interactions with targets like the androgen receptor. Investigations could expand to unexplored classes of receptors, enzymes, and signaling pathways implicated in other pathologies. For instance, recent studies on novel piperazine (B1678402) compounds have shown multitargeting capabilities, such as inhibiting the aggregation of amyloid β and tau peptides, which are hallmarks of Alzheimer's disease. This highlights the potential for derivatives of this compound to be investigated for neuroprotective properties.

Systematic screening of this compound against diverse panels of human proteins could uncover unexpected interactions, opening up new lines of inquiry for its potential therapeutic applications. Elucidating the cellular pathways modulated by these interactions will be crucial for understanding its broader pharmacological profile and for the rational design of next-generation compounds.

Advanced Synthetic Methodologies for Enhanced Efficiency

While classical synthetic routes for arylpiperazines are well-established, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. Traditional methods often involve multi-step processes that may use harsh reagents or require purification of carcinogenic intermediates.

Future research should focus on the application of modern synthetic strategies to the production of this compound and its analogs. These methodologies include:

Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, offering a milder and more selective approach for C-H functionalization, which can be used to create derivatives of the piperazine ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination provide efficient ways to form the crucial N-aryl bond found in this compound. Further optimization of catalysts and reaction conditions can lead to higher yields and broader substrate scope.

One-Pot Syntheses: Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency by reducing the need for intermediate purification steps.

Flow Chemistry: The use of continuous flow reactors can enhance reaction control, improve safety, and facilitate scalability for the synthesis of piperazine-containing compounds.

By embracing these advanced synthetic techniques, researchers can accelerate the synthesis of libraries of this compound derivatives for structure-activity relationship (SAR) studies, ultimately leading to more potent and selective compounds.

Development of Biocompatible Delivery Systems for Preclinical Research

The translation of promising compounds from the laboratory to preclinical models often faces challenges related to solubility, stability, and bioavailability. Developing effective and biocompatible delivery systems is paramount to overcoming these hurdles. For this compound, future research should explore various nanocarrier platforms to enhance its delivery for preclinical evaluation.

Potential Nanodelivery Systems:

| Delivery System | Description | Advantages for Preclinical Research |

| Lipid-Based Nanocarriers | Systems like solid lipid nanoparticles (SLNs) and liposomes are composed of biocompatible lipids. | Good biocompatibility, high drug-loading capacity, sustained release, and enhanced stability of the encapsulated compound. |

| Polymeric Nanoparticles | These are formed from biodegradable and biocompatible polymers. | Can be engineered for targeted delivery and controlled release of the therapeutic agent. |